Ethyl 2-[2-[(5,6-dimethylpyrimidine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate
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Overview
Description
Ethyl 2-[2-[(5,6-dimethylpyrimidine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate is a complex organic compound that features a pyrimidine ring, a thiazole ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-[(5,6-dimethylpyrimidine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate typically involves multi-step organic reactions. One common method starts with the preparation of the 5,6-dimethylpyrimidine-4-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. This acid chloride is then reacted with 2-amino-1,3-thiazole to form the amide intermediate. Finally, the ethyl ester group is introduced through esterification reactions using ethanol and acid catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-[(5,6-dimethylpyrimidine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Alcohol derivatives of the pyrimidine ring.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 2-[2-[(5,6-dimethylpyrimidine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-[(5,6-dimethylpyrimidine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or anticancer activity by inhibiting cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]acetate: Similar structure but with a benzamido group instead of the thiazole ring.
4,6-Dimethyl-2-mercaptopyrimidine: Contains the pyrimidine ring but lacks the thiazole and ester groups.
Uniqueness
Ethyl 2-[2-[(5,6-dimethylpyrimidine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate is unique due to its combination of a pyrimidine ring, a thiazole ring, and an ethyl ester group.
Properties
IUPAC Name |
ethyl 2-[2-[(5,6-dimethylpyrimidine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-4-21-11(19)5-10-6-22-14(17-10)18-13(20)12-8(2)9(3)15-7-16-12/h6-7H,4-5H2,1-3H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXNAHMUAUHQAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NC=NC(=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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